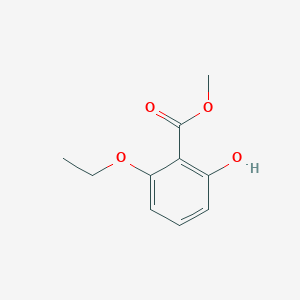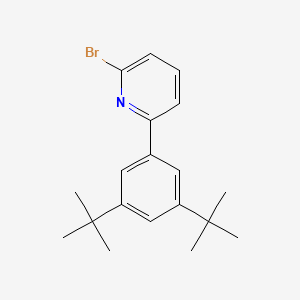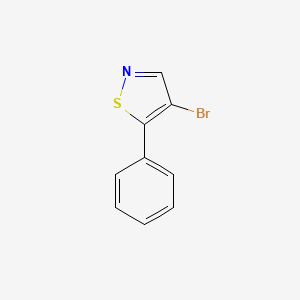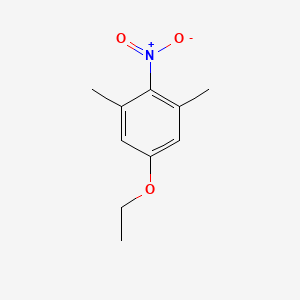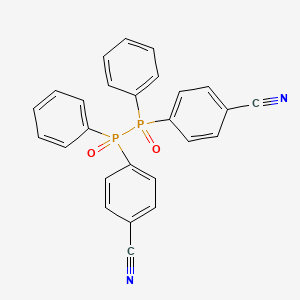
Lirodenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Liriodenine is a bio-active isolate of the Chinese medicinal herb Zanthoxylum nitidum. Liriodenine is an oxoaporphine alkaloid with a wide range of biological activities, including antimicrobial, anticancer, and cardiovascular effects .
Métodos De Preparación
Liriodenine can be synthesized through various methods. One notable method involves its isolation from Zanthoxylum nitidum, where it reacts with gold compounds such as HAuCl4 and NaAuCl4 to form [LH][AuCl4] and [AuCl3L], respectively . These compounds are characterized by IR spectroscopy, electrospray ionization mass spectrometry, 1H-NMR spectroscopy, and elemental analysis . Industrial production methods typically involve the extraction of liriodenine from natural sources, followed by purification processes to obtain the pure compound.
Análisis De Reacciones Químicas
Liriodenine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It reacts with gold compounds to form coordination complexes, such as [LH][AuCl4] and [AuCl3L] . These reactions are typically carried out under controlled conditions, with specific reagents and solvents to facilitate the formation of the desired products. The major products formed from these reactions include various gold-liriodenine complexes, which exhibit significant biological activity .
Aplicaciones Científicas De Investigación
Liriodenine has a wide range of scientific research applications. In chemistry, it is used as a ligand in the synthesis of metal complexes . In biology and medicine, liriodenine has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit topoisomerase II, block cell cycle progression, and induce apoptosis in various cancer cell lines . Additionally, liriodenine has antimicrobial properties, making it effective against a range of microorganisms, including bacteria and fungi . In industry, liriodenine is explored for its potential use in developing new therapeutic agents and as a bioactive compound in traditional Chinese medicine .
Mecanismo De Acción
The mechanism of action of liriodenine involves several molecular targets and pathways. It inhibits topoisomerase II, an enzyme essential for DNA replication and separation of newly replicated chromosomes in eukaryotic cells . Liriodenine also induces apoptosis by activating caspases and causing the degradation of the PARP protein . In cancer cells, it blocks cell cycle progression in the G2/M phase by inhibiting the kinase activity of the B1/CDK1 complex . Additionally, liriodenine increases intracellular nitric oxide levels, which can inhibit cell proliferation and induce apoptosis .
Comparación Con Compuestos Similares
Liriodenine is compared with other similar compounds, such as anonaine and norstephalagine, which are also aporphine alkaloids . These compounds share similar structural features and biological activities. liriodenine is unique in its ability to form coordination complexes with metals, such as gold, which enhances its biological activity . Other similar compounds include syringaresinol, yangambin, and eudesmin, which are lignans with different biological properties .
Propiedades
Número CAS |
5849-56-9 |
|---|---|
Fórmula molecular |
C26H18N2O2P2 |
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
4-[[(4-cyanophenyl)-phenylphosphoryl]-phenylphosphoryl]benzonitrile |
InChI |
InChI=1S/C26H18N2O2P2/c27-19-21-11-15-25(16-12-21)31(29,23-7-3-1-4-8-23)32(30,24-9-5-2-6-10-24)26-17-13-22(20-28)14-18-26/h1-18H |
Clave InChI |
LOQRLFDLUYKOGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C#N)P(=O)(C3=CC=CC=C3)C4=CC=C(C=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


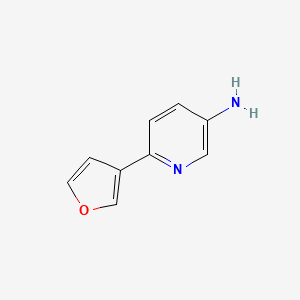
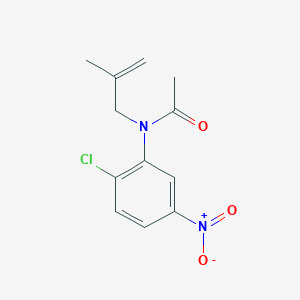

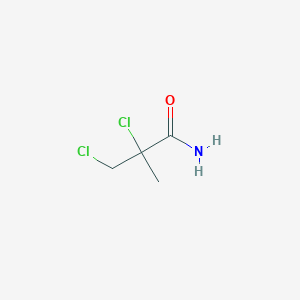
![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13985285.png)
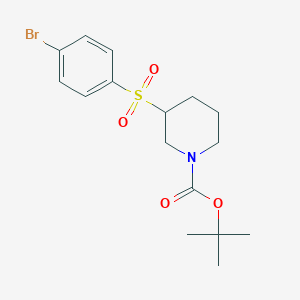
![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13985311.png)
